molecular formula C5H10O B3044183 3-Pentanone-D10 CAS No. 54927-77-4

3-Pentanone-D10

Cat. No.: B3044183
CAS No.: 54927-77-4
M. Wt: 96.19 g/mol
InChI Key: FDPIMTJIUBPUKL-MWUKXHIBSA-N
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Description

3-Pentanone-D10, also known as 3-Pentanone-1,1,1,2,2,4,4,5,5,5-d10, is a deuterated form of 3-Pentanone. This compound is a simple, symmetrical dialkyl ketone characterized by the presence of a carbonyl group (C=O) flanked by two ethyl groups. The deuterium labeling (D10) makes it particularly useful in various scientific applications, especially in spectroscopy and tracer studies.

Scientific Research Applications

3-Pentanone-D10 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a solvent and reagent in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in metabolic studies to trace biochemical pathways involving ketones.

    Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Safety and Hazards

3-Pentanone is highly flammable . It can cause serious eye irritation and may cause respiratory irritation, drowsiness, or dizziness . It can be hazardous if it comes in contact with the skin or eyes, and can cause irritation of the skin and redness, watering, and itching of the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentanone-D10 can be synthesized through the deuteration of 3-Pentanone. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: In an industrial setting, this compound is produced by the deuteration of 3-Pentanone using deuterium oxide (D2O) and a deuterium exchange catalyst. The process involves multiple steps of deuterium exchange to achieve the desired level of deuteration. The final product is purified through distillation and other separation techniques to ensure high chemical purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: 3-Pentanone-D10 undergoes various chemical reactions typical of ketones, including:

    Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Tertiary alcohols (when reacted with Grignard reagents).

Mechanism of Action

The mechanism of action of 3-Pentanone-D10 involves its interaction with various molecular targets through its carbonyl group. The carbonyl group can participate in hydrogen bonding, making it a versatile intermediate in chemical reactions. In biological systems, it can act as a metabolic intermediate, participating in enzymatic reactions that involve ketones.

Comparison with Similar Compounds

    3-Pentanone: The non-deuterated form of 3-Pentanone-D10, used in similar applications but without the isotopic labeling.

    2-Pentanone: Another isomer of pentanone with the carbonyl group at the second position, exhibiting different reactivity and applications.

    4-Pentanone: An isomer with the carbonyl group at the fourth position, also used in organic synthesis.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in spectroscopic studies and as a tracer in metabolic research. The presence of deuterium atoms enhances its stability and provides distinct spectroscopic signatures, making it a valuable tool in various scientific disciplines.

Properties

IUPAC Name

1,1,1,2,2,4,4,5,5,5-decadeuteriopentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMTJIUBPUKL-MWUKXHIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pentanone-D10
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3-Pentanone-D10
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